Enantioselective Analgesic Activity: D-Phenylalanine vs. L-Phenylalanine in Pain Models
D-Phenylalanine produces naloxone-reversible analgesia by inhibiting enkephalin degradation, an activity not observed with its enantiomer L-phenylalanine [1]. D-Phenylalanine potentiates opioid analgesia [2], whereas L-phenylalanine lacks this property and serves primarily as a protein building block and neurotransmitter precursor [3].
| Evidence Dimension | Analgesic Activity / Enkephalinase Inhibition |
|---|---|
| Target Compound Data | Produces naloxone-reversible analgesia in mice; potentiates acupuncture analgesia in humans |
| Comparator Or Baseline | L-Phenylalanine (no enkephalinase inhibition or analgesia reported) |
| Quantified Difference | Qualitative functional difference: D-form active as enkephalinase inhibitor; L-form inactive |
| Conditions | In vivo (mice and human studies) |
Why This Matters
This functional distinction is critical for researchers developing pain therapeutics; substituting L-phenylalanine would eliminate the desired enkephalinase inhibitory and analgesic-potentiating effects.
- [1] Bodnar RJ, Lattner M, Wallace MM. Antagonism of stress-induced analgesia by D-phenylalanine, an anti-enkephalinase. Pharmacol Biochem Behav. 1980;13(6):829-33. doi:10.1016/0091-3057(80)90215-4. PMID: 7208549. View Source
- [2] Ehrenpreis S. Pharmacology of enkephalinase inhibitors: animal and human studies. Acupunct Electrother Res. 1985;10(3):203-8. doi:10.3727/036012985816714478. PMID: 2866674. View Source
- [3] Halpern LM, Dong WK. d-Phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model. Pain. 1986;24(2):223-237. doi:10.1016/0304-3959(86)90045-X. PMID: 3515291. View Source
